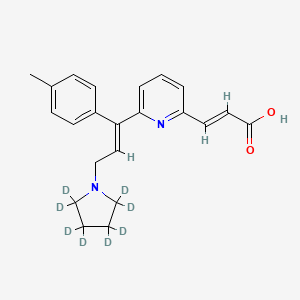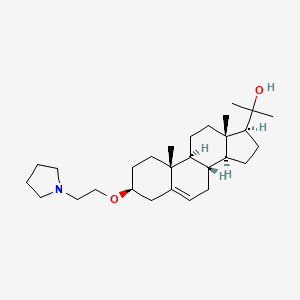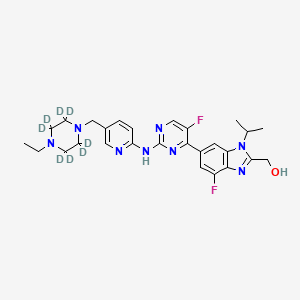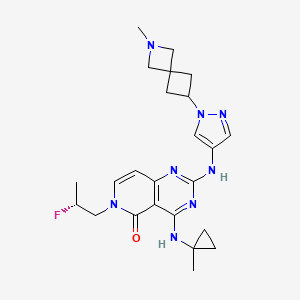
9-Methylharmine-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methylharmine-d6 is a deuterated derivative of 9-Methylharmine, an indole alkaloid. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The molecular formula of this compound is C14H8D6N2O, and it has a molecular weight of 232.31 .
准备方法
The synthesis of 9-Methylharmine-d6 involves the incorporation of deuterium atoms into the 9-Methylharmine molecule. One common method for synthesizing deuterated compounds is the use of deuterated reagents in the reaction process. For instance, 9-Methylharmine can be deuterated using deuterated methanol (CD3OD) in the presence of a catalyst . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete deuteration.
Industrial production methods for this compound are not well-documented, but they likely involve similar deuteration techniques on a larger scale. The process would require careful control of reaction conditions to ensure high purity and yield of the deuterated product.
化学反应分析
9-Methylharmine-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound could yield a variety of oxidized derivatives, while reduction could produce reduced forms of the compound .
科学研究应用
9-Methylharmine-d6 is used extensively in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Medicine: Research involving this compound includes its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of stable isotope-labeled compounds for various industrial applications
作用机制
The mechanism of action of 9-Methylharmine-d6 involves its interaction with molecular targets and pathways within biological systems. As an indole alkaloid, it can interact with various enzymes and receptors, potentially influencing cellular processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to affect pathways related to DNA damage and repair .
相似化合物的比较
9-Methylharmine-d6 can be compared with other similar compounds, such as:
Harmine: A naturally occurring β-carboline alkaloid with similar biological activities.
Harmaline: Another β-carboline alkaloid with psychoactive properties.
Harman: A β-carboline alkaloid found in various plants and foods.
Peganine: An alkaloid with potential therapeutic effects.
What sets this compound apart from these compounds is its deuterated nature, which makes it particularly useful in research applications involving isotopic labeling .
属性
分子式 |
C14H14N2O |
|---|---|
分子量 |
232.31 g/mol |
IUPAC 名称 |
1-methyl-7-(trideuteriomethoxy)-9-(trideuteriomethyl)pyrido[3,4-b]indole |
InChI |
InChI=1S/C14H14N2O/c1-9-14-12(6-7-15-9)11-5-4-10(17-3)8-13(11)16(14)2/h4-8H,1-3H3/i2D3,3D3 |
InChI 键 |
LJQLTQRHIJBENP-XERRXZQWSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C2=C(C=CC(=C2)OC([2H])([2H])[2H])C3=C1C(=NC=C3)C |
规范 SMILES |
CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


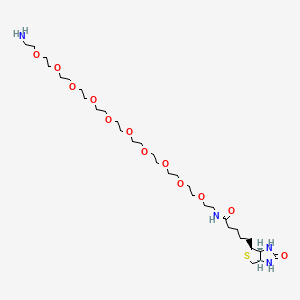
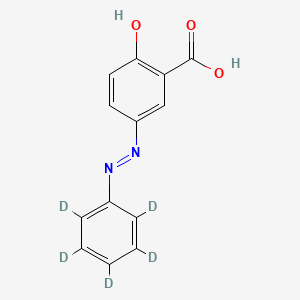
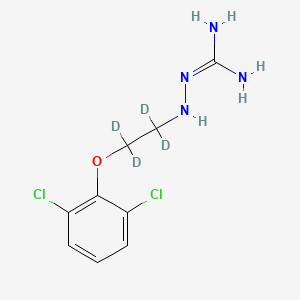

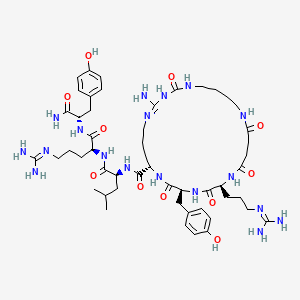
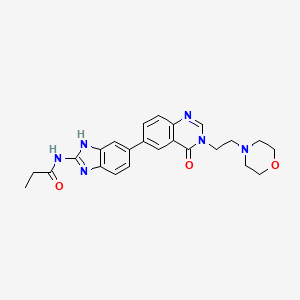
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)

